molecular formula C10H8ClNO2S B8241693 Methyl7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate

Methyl7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate

Cat. No.: B8241693
M. Wt: 241.69 g/mol
InChI Key: ZYGZUQZYVOAKQF-UHFFFAOYSA-N
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Description

Methyl7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylthiophene with chloroacetyl chloride, followed by cyclization with ammonia to form the thienopyridine core. The final esterification step involves the reaction with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester group enhances its solubility and facilitates its use in various synthetic and biological applications .

Properties

IUPAC Name

methyl 7-chloro-3-methylthieno[2,3-c]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-5-4-15-8-7(5)6(10(13)14-2)3-12-9(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGZUQZYVOAKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CN=C2Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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